molecular formula C21H25N3O4 B2550061 N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954083-52-4

N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2550061
CAS No.: 954083-52-4
M. Wt: 383.448
InChI Key: DNKDMGZKTYHNGW-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide: is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide core, substituted with a 2-methoxyphenyl group and a 2-(2-phenylmorpholino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxyaniline, oxalyl chloride, and 2-(2-phenylmorpholino)ethylamine.

    Step 1: The reaction between 2-methoxyaniline and oxalyl chloride in the presence of a base like triethylamine forms the intermediate N-(2-methoxyphenyl)oxalamide.

    Step 2: The intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product, N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide.

Industrial Production Methods:

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.

Biology and Medicine:

    Drug Development: Due to its structural similarity to bioactive molecules, it can be explored as a lead compound in the development of new pharmaceuticals.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

Industry:

    Polymer Industry: Potential use in the synthesis of high-performance polymers.

    Chemical Industry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the morpholino group suggests potential interactions with biological membranes or proteins, influencing cellular processes.

Comparison with Similar Compounds

    N1-(2-methoxyphenyl)-N2-(2-(2-morpholino)ethyl)oxalamide: Lacks the phenyl group on the morpholino moiety.

    N1-(2-methoxyphenyl)-N2-(2-(2-piperidino)ethyl)oxalamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness:

  • The presence of both the methoxyphenyl and phenylmorpholino groups in N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide provides a unique combination of electronic and steric properties, potentially leading to distinct biological and chemical behavior compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-10-6-5-9-17(18)23-21(26)20(25)22-11-12-24-13-14-28-19(15-24)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKDMGZKTYHNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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